Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester
Description
This compound, methyl 5-formyl-2-(2-methoxy-2-oxoethoxy)benzoate, is a benzoic acid derivative featuring a formyl group at position 5 and a 2-methoxy-2-oxoethoxy substituent at position 2. The methyl ester group at the carboxylic acid position enhances its stability and solubility in organic solvents. Its molecular formula is C₁₂H₁₂O₇ (calculated molecular weight: 284.22 g/mol), with a structure that enables reactivity at the formyl and ester sites, making it valuable in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
methyl 5-formyl-2-(2-methoxy-2-oxoethoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O6/c1-16-11(14)7-18-10-4-3-8(6-13)5-9(10)12(15)17-2/h3-6H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPECSQXXJZGKKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)C=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50420133 | |
| Record name | Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
831217-47-1 | |
| Record name | Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50420133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
Benzoic acid, 5-formyl-2-(2-methoxy-2-oxoethoxy)-, methyl ester (CAS No. 831217-47-1) is a compound that has garnered interest in various biological applications due to its unique chemical structure and potential therapeutic properties. This article explores its biological activity, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: CHO
Molecular Weight: 252.22 g/mol
Synonyms: Methyl 5-formyl-2-(2-methoxy-2-oxoethoxy)benzoate
The compound features a benzoic acid core with a formyl group and a methoxy-oxoethoxy substituent, which may influence its reactivity and biological interactions.
Antimicrobial Properties
Research indicates that benzoic acid derivatives exhibit antimicrobial activity. A study highlighted the effectiveness of various benzoic acid derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of electron-donating groups like methoxy enhances the antimicrobial potency by increasing lipophilicity, allowing better membrane penetration .
Antioxidant Activity
Benzoic acid derivatives have also demonstrated significant antioxidant properties. The methoxy group in this compound is believed to contribute to its ability to scavenge free radicals, thereby protecting cells from oxidative stress. This activity has implications for preventing cellular damage associated with various diseases, including cancer .
The biological activity of this compound can be attributed to several mechanisms:
-
Inhibition of Enzymatic Activity:
- The compound may inhibit specific enzymes involved in metabolic pathways of pathogens, disrupting their growth and replication.
-
Membrane Disruption:
- Its lipophilic nature allows it to integrate into microbial membranes, leading to increased permeability and cell lysis.
-
Radical Scavenging:
- The antioxidant properties are linked to the ability of the methoxy group to donate electrons to free radicals, neutralizing them and preventing cellular damage.
Study on Antimicrobial Efficacy
A study conducted on various benzoic acid derivatives, including the compound , demonstrated potent activity against multiple strains of bacteria. The minimal inhibitory concentration (MIC) was determined for several pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Benzoic Acid Derivative | S. aureus | 32 |
| Benzoic Acid Derivative | E. coli | 64 |
This data suggests that modifications in the benzoic acid structure can enhance its antimicrobial efficacy .
Antioxidant Activity Assessment
In another study assessing the antioxidant capacity using DPPH radical scavenging assay, the compound exhibited significant scavenging activity:
| Concentration (µg/mL) | % Scavenging Activity |
|---|---|
| 10 | 25 |
| 50 | 55 |
| 100 | 85 |
These results indicate that higher concentrations lead to increased antioxidant activity, highlighting its potential for therapeutic applications in oxidative stress-related conditions .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Diversity and Functional Group Impact
Position 2 Substituents
- Target Compound : The 2-methoxy-2-oxoethoxy group (-OCH₂COOCH₃) introduces a branched ester moiety, increasing polarity and hydrolysis susceptibility compared to simpler substituents.
- Methyl 5-Formyl-2-Methoxybenzoate (CAS 78515-16-9) : Features a methoxy group (-OCH₃) at position 2, resulting in lower molecular weight (C₁₀H₁₀O₄ , MW 194.18 g/mol) and reduced steric hindrance .
- Methyl 2-[Acetyl(2-Methoxy-2-Oxoethyl)Amino]Benzoate (CAS 5446-19-5): Contains an acetylated amino-linked 2-methoxy-2-oxoethyl chain, enhancing hydrogen-bonding capacity (MW 265.26 g/mol) .
Position 5 Substituents
- Target Compound : The formyl group (-CHO) is highly reactive, enabling condensation or nucleophilic addition reactions.
- Methyl 5-(2-Bromoacetyl)-2-(Phenylmethoxy)Benzoate (CAS 27475-14-5) : Substitutes formyl with a bromoacetyl group (-COCH₂Br), which undergoes nucleophilic substitution (MW 377.21 g/mol) .
- Benzoic Acid, 5-(Formylamino)-2,4-Dimethoxy-, Methyl Ester (CAS 174261-26-8): Replaces formyl with a formylamino group (-NHCHO), reducing electrophilicity (MW 239.22 g/mol) .
Physicochemical Properties
| Compound Name | CAS | Substituents (Position 2) | Substituents (Position 5) | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|---|---|
| Target Compound | N/A | 2-Methoxy-2-oxoethoxy | Formyl | 284.22 | High polarity, reactive aldehyde |
| Methyl 5-Formyl-2-Methoxybenzoate | 78515-16-9 | Methoxy | Formyl | 194.18 | Moderate solubility, stable ester |
| Methyl 5-(2-Bromoacetyl)-2-(Phenylmethoxy)Benzoate | 27475-14-5 | Phenylmethoxy | 2-Bromoacetyl | 377.21 | Brominated, photolabile |
| Methyl 2-[Acetyl(2-Methoxy-2-Oxoethyl)Amino]Benzoate | 5446-19-5 | Acetyl(2-methoxy-2-oxoethyl)amino | None | 265.26 | Amide stability, ester hydrolysis |
- Polarity : The target compound’s branched ester increases hydrophilicity compared to methoxy or benzyloxy analogs.
- Reactivity : The formyl group in the target compound and CAS 78515-16-9 allows for Schiff base formation, while bromoacetyl derivatives (CAS 27475-14-5) favor alkylation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
